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Compound of Interest

Compound Name: 6-Chloropurine-2'-deoxyriboside

Cat. No.: B7971090 Get Quote

Executive Summary
6-Chloropurine-2'-deoxyriboside (CAS: 4594-45-0) exhibits a distinct solubility profile

characterized by high solubility and stability in Dimethyl Sulfoxide (DMSO) and limited solubility

with significant chemical instability in water.[1]

For research and drug development applications, anhydrous DMSO is the required solvent for

stock solution preparation.[1] Aqueous environments should be avoided for storage due to the

risk of hydrolytic dehalogenation, which converts the compound into 2'-deoxyinosine,

compromising experimental integrity.[1]

Physicochemical Profile
The solubility behavior of 6-Chloropurine-2'-deoxyriboside is dictated by the competition

between its hydrophobic 6-chloro substituent and the hydrophilic deoxyribose sugar moiety.[1]
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Property Detail

Compound Name 6-Chloropurine-2'-deoxyriboside

Synonyms 6-Chloro-2'-deoxyribofuranosylpurine; 6-Cl-PdR

CAS Number 4594-45-0

Molecular Formula C₁₀H₁₁ClN₄O₃

Molecular Weight 270.67 g/mol

Structural Feature

The C6-Chlorine atom renders the purine ring

electron-deficient and lipophilic, enhancing

organic solubility while making the C6-position

susceptible to nucleophilic attack (hydrolysis).[1]

[2][3]

Solubility & Stability Data
The following data synthesizes empirical observations from nucleoside analog handling and

specific product datasheets.

Comparative Solubility Table
Solvent Solubility Limit Stability Status Recommendation

DMSO (Anhydrous)
High (≥ 10–30

mg/mL)*

Stable (Months at

-20°C)

Primary Solvent for

Stock

DMF High (~ 10 mg/mL) Stable
Alternative Organic

Solvent

Water / PBS Low (< 2–5 mg/mL)
Unstable (Hydrolysis

Risk)

Use Only for

Immediate Dilution

Ethanol Moderate Variable
Not Recommended

for long-term storage

*Note: While saturation may reach higher limits (approx.[1] 27.5 mg/mL for the base moiety), a

working stock concentration of 10 mM (~2.7 mg/mL) is recommended to prevent precipitation
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during freeze-thaw cycles.[1]

The Hydrolysis Risk (Water Instability)
In aqueous solutions, especially at elevated temperatures or non-neutral pH, the chlorine atom

at the C6 position is a good leaving group. Water acts as a nucleophile, attacking the C6

position and displacing the chlorine.

Reaction: 6-Chloropurine-2'-deoxyriboside + H₂O → 2'-Deoxyinosine + HCl[1]

Consequence: Your active compound disappears and is replaced by an inactive inosine

derivative, leading to false negatives in biological assays.[1]

Visualization: Solubility & Degradation Pathways
The following diagram illustrates the correct handling workflow and the chemical mechanism of

degradation in water.
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Figure 1: Decision tree for solvent selection showing the stability pathway in DMSO versus the

degradation risk in aqueous media.

Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
(Recommended)
This protocol creates a standard stock solution suitable for cell culture or enzymatic assays.
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Materials:

6-Chloropurine-2'-deoxyriboside (Solid)[1]

DMSO (Dimethyl sulfoxide), sterile-filtered, anhydrous (≥99.9%)[1]

Vortex mixer[1]

Amber glass vials or polypropylene tubes (to protect from light)[1]

Procedure:

Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh 2.71 mg of the solid.

Calculation:

.[1]

Solvation: Add 1 mL of anhydrous DMSO to the vial containing the solid.

Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to

form a clear, colorless solution.[1]

Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5

minutes.[1] Avoid heating above 30°C to prevent degradation.[1]

Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-

thaw cycles.

Storage: Store at -20°C (stable for >6 months) or -80°C (stable for years). Protect from

moisture.[1][4]

Protocol B: Aqueous Dilution for Biological Assays
Critical Rule: Do not store the aqueous dilution. Prepare immediately before use.

Thaw: Thaw the DMSO stock aliquot at room temperature.
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Dilute: Add the DMSO stock dropwise to the cell culture medium or buffer (e.g., PBS) while

swirling.

Example: To achieve a 100 µM final concentration, add 10 µL of 10 mM stock to 990 µL of

media.[1]

Solvent Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in

cell assays.

Mix: Vortex gently. Use within 4 hours.

Troubleshooting & FAQ
Q: Can I dissolve the compound directly in PBS? A: This is not recommended. The solubility is

low, and you risk incomplete dissolution.[1] Furthermore, the compound will begin to hydrolyze

slowly.[1] Always dissolve in DMSO first.[1]

Q: My DMSO stock has precipitated after freezing. What do I do? A: This is common if the

stock concentration is high or if moisture has entered the DMSO.

Warm the vial to 37°C for 5–10 minutes.

Vortex vigorously.[1]

If it does not redissolve, sonicate.[1]

Prevention: Use anhydrous DMSO and seal vials tightly with Parafilm.[1]

Q: Is the compound light sensitive? A: Yes, purine nucleosides can be sensitive to UV light.[1]

Store in amber vials or wrap tubes in aluminum foil.

References
Note: Provides solubility data for the structural analog 6-chloropurine riboside (DMSO: 5
mg/mL).
Note: Establishes the high solubility of the 6-chloropurine base in DMSO (~27.5 mg/mL).

PubChem. (n.d.).[1][3] 6-Chloropurine-2'-deoxyriboside (CID 92132234).[1][3] National

Library of Medicine.[1] Retrieved from [Link][1]
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Note: Confirms chemical structure and identifiers (CAS 4594-45-0).
Note: Verifies commercial availability and storage requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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